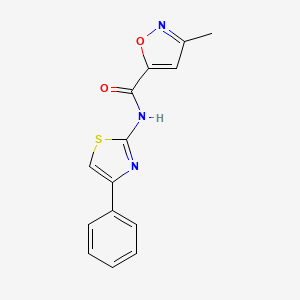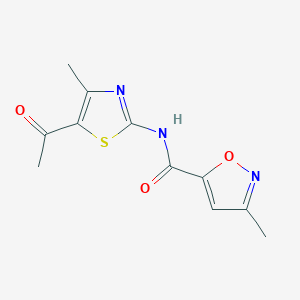![molecular formula C20H15N3O3S B6498487 3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 953209-29-5](/img/structure/B6498487.png)
3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., an organic compound, a pyrethroid, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors like the functional groups present in the molecule .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral data .Aplicaciones Científicas De Investigación
TPCA-1 has been studied for its potential applications in scientific research, including its anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, it has been shown to possess anti-inflammatory properties in vitro, and has been used to study the effects of inflammation on cell viability. It has also been used to study the effects of cancer on cell viability, and has been shown to possess anti-cancer properties in vitro. Finally, it has been used to study the effects of microbial infections on cell viability, and has been shown to possess anti-microbial properties in vitro.
Mecanismo De Acción
The mechanism of action of TPCA-1 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2). Inhibition of these enzymes is thought to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
TPCA-1 has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of microbes. Additionally, it has been shown to possess antioxidant, anti-apoptotic, and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and its effects can be studied in a variety of cell types. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to using TPCA-1 in laboratory experiments. For example, it can be difficult to accurately measure its effects in vivo, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of TPCA-1. For example, further research could be conducted to better understand its mechanism of action and to identify additional potential applications. Additionally, further research could be conducted to investigate the effects of TPCA-1 on other cell types and in vivo models. Additionally, further research could be conducted to investigate potential drug-drug interactions and to identify potential side effects. Finally, further research could be conducted to investigate the potential for TPCA-1 to be used as a therapeutic agent.
Métodos De Síntesis
TPCA-1 can be synthesized in a laboratory setting using a simple two-step method. The first step involves the reaction of 4-phenoxy-benzaldehyde and thiosemicarbazide to yield the intermediate 4-(4-phenoxyphenyl)-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide. The second step involves the methylation of the intermediate to yield the final product, TPCA-1.
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-11-18(26-23-13)19(24)22-20-21-17(12-27-20)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-12H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUVVZMZMGQTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498407.png)
![N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498412.png)
![N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498418.png)
![N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498424.png)
![4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498439.png)


![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)


![3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498476.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)

![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)